N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide is a complex organic compound featuring a thiazole ring, a cyanophenyl group, and a trifluoromethyl oxane carboxamide moiety
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)16(5-7-25-8-6-16)14(24)23-15-22-13(10-26-15)12-3-1-11(9-21)2-4-12/h1-4,10H,5-8H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUAWWOJSFXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated aromatic compound. The trifluoromethyl oxane carboxamide moiety is often introduced through a series of reactions involving trifluoromethylation and subsequent amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring and cyanophenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-methylphenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
